

Application Notes and Protocols for Umpolung Amide Synthesis Utilizing Bromonitromethane

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Compound of Interest

Compound Name: **Bromonitromethane**

Cat. No.: **B042901**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **bromonitromethane** in Umpolung amide synthesis. This innovative approach offers a unique strategy for the formation of amide bonds, a fundamental linkage in countless pharmaceuticals and biologically active molecules. The "Umpolung" or reversal of polarity concept allows for the coupling of nucleophilic amines with a nucleophilic carbon source derived from an α -bromo nitroalkane, deviating from traditional acid-amine coupling methods.

I. Introduction to Umpolung Amide Synthesis (UmAS)

Conventional amide synthesis typically involves the reaction of a nucleophilic amine with an electrophilic carboxylic acid derivative. In contrast, Umpolung Amide Synthesis (UmAS) employs an α -bromo nitroalkane as an acyl donor surrogate.^[1] The key C-N bond-forming step is proposed to involve a nucleophilic nitronate carbon and an electrophilic amine derivative.^[2] This method is particularly advantageous for the synthesis of sterically hindered amides and for minimizing epimerization in chiral α -amino acids.^{[2][3]}

The overall transformation is facilitated by an electrophilic halogen source, typically N-iodosuccinimide (NIS), and a base. Mechanistic studies have revealed competing anaerobic and aerobic pathways that determine the origin of the amide oxygen.^[4] Under anaerobic

conditions, the oxygen atom originates from the nitro group of the α -bromo nitroalkane, while under aerobic conditions, it is incorporated from molecular oxygen (O_2).

II. Experimental Protocols

Caution: **Bromonitromethane** is a strong oxidizing agent and should be handled with care in a well-ventilated fume hood, away from heat and combustible materials.

Protocol 1: General Procedure for Umpolung Amide Synthesis

This protocol describes the standard conditions for the coupling of an α -bromo nitroalkane with a primary or secondary amine.

Materials:

- α -bromo nitroalkane (1.0 equiv)
- Amine (1.2 equiv)
- N-Iodosuccinimide (NIS) (1.0 equiv)
- Potassium carbonate (K_2CO_3) (2.0 equiv)
- Tetrahydrofuran (THF)
- Water (H_2O) (5.0 equiv)
- Dichloromethane (DCM)
- Magnesium sulfate ($MgSO_4$)
- Celite

Procedure:

- To a solution of the α -bromo nitroalkane (1.0 equiv, 0.2 M) and NIS (1.0 equiv) in a mixture of THF and H_2O (5.0 equiv) at 0 °C, add the amine (1.2 equiv) dropwise.

- Add K_2CO_3 (2.0 equiv) to the reaction mixture.
- Stir the reaction mixture at 0 °C for 48 hours.
- Upon completion, dilute the mixture with dichloromethane.
- Dry the organic layer over $MgSO_4$ and filter through Celite.
- Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Umpolung Amide Synthesis with Substoichiometric NIS under Aerobic Conditions

This modified protocol is more atom-economical and avoids the use of excess reagents.

Materials:

- α -bromo nitroalkane (1.0 equiv)
- Amine (1.2 equiv)
- N-Iodosuccinimide (NIS) (5 mol %)
- Potassium carbonate (K_2CO_3) (2.0 equiv)
- 1,2-Dimethoxyethane (DME)
- Water (H_2O) (5.0 equiv)
- Oxygen (balloon)

Procedure:

- Combine the α -bromo nitroalkane (1.0 equiv, 0.2 M in DME), amine (1.2 equiv), K_2CO_3 (2.0 equiv), H_2O (5.0 equiv), and NIS (5 mol %) in a reaction vessel.
- Place the reaction under an atmosphere of oxygen (via a balloon).

- Stir the reaction at 0 °C.
- Monitor the reaction for completion.
- Work-up and purify as described in Protocol 1.

Protocol 3: Preparation of α -Bromo Nitroalkane Precursors

The α -bromo nitroalkane starting materials can be prepared from the corresponding aldehydes.

Materials:

- Aldehyde (1.2 equiv)
- tert-Butyl carbamate (1.0 equiv)
- Benzenesulfinic acid sodium salt dihydrate (1.6 equiv)
- Formic acid (2.0 equiv)
- Toluene
- Water
- **Bromonitromethane** (1.2 equiv)

Procedure: Step A: Synthesis of the α -Amido Sulfone

- In a round-bottomed flask, dissolve the aldehyde (1.2 equiv) and tert-butyl carbamate (1.0 equiv) in toluene.
- Add benzenesulfinic acid sodium salt dihydrate (1.6 equiv) followed by the slow addition of water until the salt is completely dissolved.
- Add formic acid (2.0 equiv) and stir the reaction at room temperature for one week.
- Filter the resulting suspension and wash the solid with ether.

- Dissolve the crude product in dichloromethane, dry over MgSO₄, filter, and concentrate to yield the α -amido sulfone.

Step B: Synthesis of the Imine

- The α -amido sulfone is converted to the corresponding imine following previously described procedures.

Step C: Aza-Henry Reaction with **Bromonitromethane**

- Place the imine in a reaction vessel under an argon atmosphere and cool to -20 °C.
- Add **bromonitromethane** (1.2 equiv) and stir the reaction mixture at -20 °C for 24 hours.
- Concentrate the resulting solution to obtain the crude α -bromo nitroalkane, which can be purified by flash column chromatography.

III. Data Presentation

The following tables summarize the yields of various amides synthesized using the Umpolung Amide Synthesis protocol.

Table 1: Scope of α -Bromo Nitroalkane Donors in UmAS (Reaction conditions as per Protocol 1 with benzylamine as the amine partner)

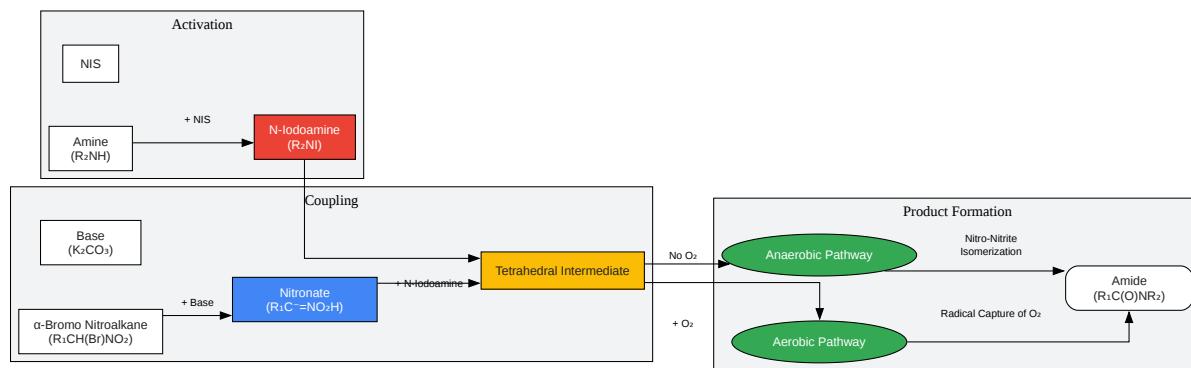
Entry	α -Bromo Nitroalkane Substrate	Product	Isolated Yield (%)
1	1- (Bromonitromethyl)be- nzene	N-Benzyl-2- phenylacetamide	75
2	1- (Bromonitromethyl)-4- methoxybenzene	N-Benzyl-2-(4- methoxyphenyl)aceta- mide	82
3	1- (Bromonitromethyl)-4- chlorobenzene	N-Benzyl-2-(4- chlorophenyl)acetami- de	71
4	2- (Bromonitromethyl)na- phthalene	N-Benzyl-2- (naphthalen-2- yl)acetamide	78
5	1-Bromo-1- nitropropane	N-Benzylpropanamide	65

Table 2: Scope of Amine Acceptors in UmAS (Reaction conditions as per Protocol 1 with 1-(bromonitromethyl)benzene as the donor)

Entry	Amine Substrate	Product	Isolated Yield (%)
1	Prop-2-en-1-amine	2-Phenyl-N-(prop-2-en-1-yl)acetamide	>70
2	Prop-2-yn-1-amine	2-Phenyl-N-(prop-2-yn-1-yl)acetamide	>70
3	4-Aminobutan-1-ol	N-(4-Hydroxybutyl)-2-phenylacetamide	71
4	Glycine methyl ester	Methyl 2-(2-phenylacetamido)acetate	>70
5	tert-Butylamine	N-(tert-Butyl)-2-phenylacetamide	>70

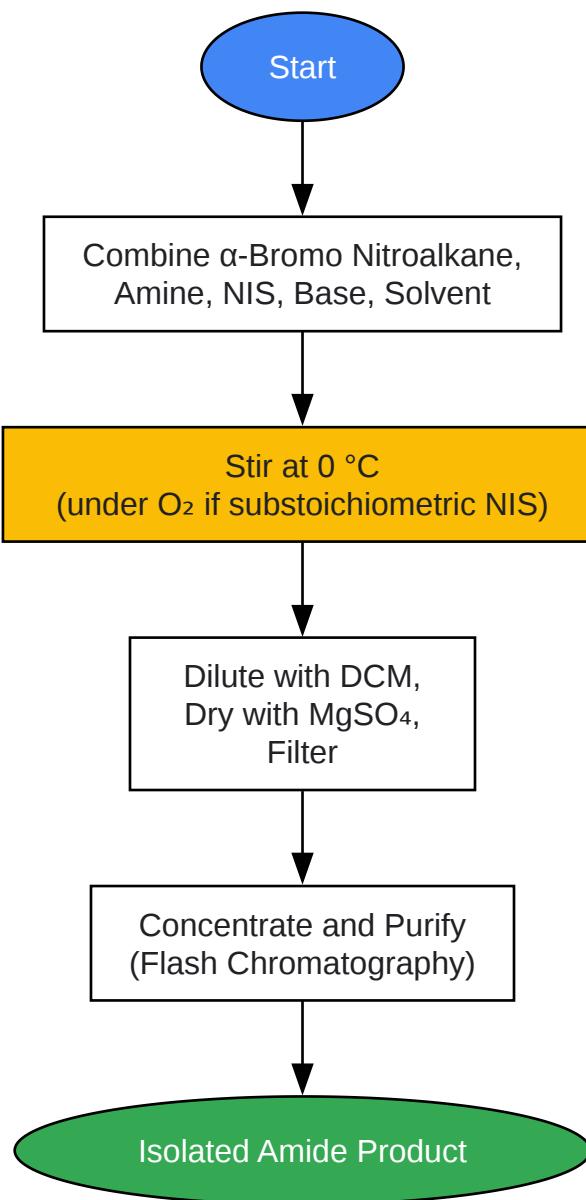
IV. Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed mechanistic pathways and the general experimental workflow for Umpolung Amide Synthesis.



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Caption: Proposed mechanism for Umpolung Amide Synthesis.



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Caption: General experimental workflow for UmAS.

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